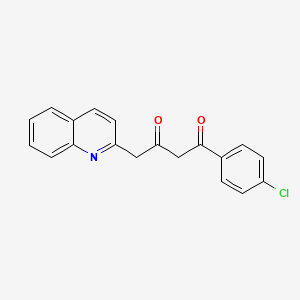
Protein (sartorilli)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Butanedione,1-(4-chlorophenyl)-4-(2-quinolinyl)- is a complex organic compound that features both a chlorophenyl group and a quinolinyl group. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Butanedione,1-(4-chlorophenyl)-4-(2-quinolinyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the 4-chlorophenyl group: This can be achieved through halogenation reactions.
Formation of the 2-quinolinyl group: This often involves cyclization reactions starting from aniline derivatives.
Coupling of the two groups: This step might involve condensation reactions using appropriate catalysts and solvents.
Industrial Production Methods
Industrial production of such compounds usually involves optimizing the reaction conditions to maximize yield and purity. This might include:
Use of high-pressure reactors: to facilitate difficult reactions.
Purification techniques: such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3-Butanedione,1-(4-chlorophenyl)-4-(2-quinolinyl)- can undergo various types of chemical reactions, including:
Oxidation: This might involve reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This can involve nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Butanedione,1-(4-chlorophenyl)-4-(2-quinolinyl)- involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate biological pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Butanedione,1-(4-bromophenyl)-4-(2-quinolinyl)-
- 1,3-Butanedione,1-(4-fluorophenyl)-4-(2-quinolinyl)-
Uniqueness
1,3-Butanedione,1-(4-chlorophenyl)-4-(2-quinolinyl)- is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its brominated or fluorinated analogs.
Properties
CAS No. |
26958-31-6 |
|---|---|
Molecular Formula |
C19H14ClNO2 |
Molecular Weight |
323.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-quinolin-2-ylbutane-1,3-dione |
InChI |
InChI=1S/C19H14ClNO2/c20-15-8-5-14(6-9-15)19(23)12-17(22)11-16-10-7-13-3-1-2-4-18(13)21-16/h1-10H,11-12H2 |
InChI Key |
PWZYXHHXUXKCRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC(=O)CC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















